1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylsulfonyl group, and an oxazole ring, all connected through a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically added through sulfonation reactions, using reagents like sulfonyl chlorides.
Formation of the Piperazine Moiety: The piperazine ring is formed through nucleophilic substitution reactions, often involving piperazine derivatives.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chlorobenzene derivatives, sulfonyl chlorides, nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of a piperazine ring.
Properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-15(26)24-10-12-25(13-11-24)21-20(30(27,28)18-8-3-2-4-9-18)23-19(29-21)16-6-5-7-17(22)14-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCYGWVPCNDWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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